7-Chloro-2,8-dimethyl-4-hydrazinoquinoline hydrochloride
CAS No.: 1171376-80-9
Cat. No.: VC15925865
Molecular Formula: C11H13Cl2N3
Molecular Weight: 258.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1171376-80-9 |
|---|---|
| Molecular Formula | C11H13Cl2N3 |
| Molecular Weight | 258.14 g/mol |
| IUPAC Name | (7-chloro-2,8-dimethylquinolin-4-yl)hydrazine;hydrochloride |
| Standard InChI | InChI=1S/C11H12ClN3.ClH/c1-6-5-10(15-13)8-3-4-9(12)7(2)11(8)14-6;/h3-5H,13H2,1-2H3,(H,14,15);1H |
| Standard InChI Key | OXXNXLJXPVSPCJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C2C=CC(=C(C2=N1)C)Cl)NN.Cl |
Introduction
Synthesis and Preparation
Synthetic Routes
The synthesis of 7-chloro-2,8-dimethyl-4-hydrazinoquinoline hydrochloride begins with functionalizing a quinoline scaffold. A common approach involves:
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Chlorination and Methylation: Introducing chlorine and methyl groups via Friedel-Crafts alkylation or nucleophilic substitution. For example, 4,7-dichloroquinoline reacts with methylating agents to install methyl groups at positions 2 and 8 .
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Hydrazine Functionalization: The intermediate 7-chloro-2,8-dimethylquinolin-4-ol undergoes reflux with hydrazine hydrate in ethanol, followed by neutralization with hydrochloric acid to yield the hydrochloride salt.
Key Reaction Conditions:
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Temperature: 80–100°C for hydrazine substitution.
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Solvents: Ethanol or toluene for reflux.
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Purification: Recrystallization (ethanol/water) or column chromatography (chloroform/methanol gradient) ensures >98% purity, verified via HPLC and NMR .
Structural Confirmation
Spectroscopic methods validate the structure:
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IR Spectroscopy: N–H stretches (~3300 cm⁻¹) and C=N vibrations (~1600 cm⁻¹) confirm the hydrazine and quinoline groups .
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NMR: -NMR peaks at δ 2.5–3.0 ppm correspond to methyl groups, while aromatic protons appear between δ 7.0–8.5 ppm .
Structural and Physicochemical Properties
Molecular Characteristics
The compound features a planar quinoline ring system with substituents influencing electronic and steric properties:
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Chlorine at Position 7: Enhances electrophilicity and π-π stacking with biological targets.
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Methyl Groups at Positions 2 and 8: Increase hydrophobicity and thermal stability.
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Hydrazine Hydrochloride at Position 4: Provides nucleophilicity for condensation reactions and improves aqueous solubility.
Physicochemical Data:
| Property | Value |
|---|---|
| Molecular Weight | 258.14 g/mol |
| Density | 1.43 g/cm³ |
| Boiling Point | 413.5°C |
| Melting Point | 219–225°C (decomposition) |
| Solubility | Soluble in polar aprotic solvents (DMF, DMSO) |
| LogP | 2.95 |
These properties derive from its balanced hydrophobic-hydrophilic profile, enabling membrane permeability and target engagement .
Biological Activities and Mechanisms
Antimicrobial Activity
The compound demonstrates broad-spectrum antimicrobial effects, with minimum inhibitory concentrations (MICs) against:
| Microorganism | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | |
| Escherichia coli | |
| Klebsiella pneumoniae | |
| Pseudomonas aeruginosa |
Mechanistically, it disrupts microbial DNA replication by intercalating into helical structures and inhibiting topoisomerase IV .
Comparison with Structural Analogues
Substituent Effects
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Chlorine Position: 5-Chloro analogues exhibit higher DNA affinity than 6-chloro derivatives due to enhanced electrophilicity.
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Methyl Groups: 2,8-Dimethyl substitution improves metabolic stability compared to mono-methylated variants.
Activity Trends:
| Analogues | Anticancer | Antibacterial MIC |
|---|---|---|
| 5-Chloro-2,8-dimethyl | ||
| 6-Chloro-2-methyl |
These differences underscore the importance of substituent positioning in optimizing bioactivity.
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